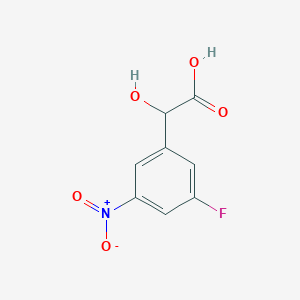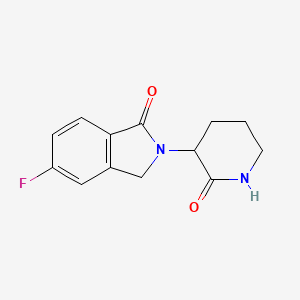
(4S,5R,6R,7R,8R)-5-Acetamido-9-amino-4,6,7,8-tetrahydroxy-2-oxononanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,5R,6R,7R,8R)-5-Acetamido-9-amino-4,6,7,8-tetrahydroxy-2-oxononanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its multiple functional groups, including acetamido, amino, and tetrahydroxy groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R,6R,7R,8R)-5-Acetamido-9-amino-4,6,7,8-tetrahydroxy-2-oxononanoic acid typically involves multi-step organic reactions. One common approach is the use of protected intermediates to ensure selective reactions at specific functional groups. The process may include steps such as:
Protection of Hydroxyl Groups: Using protecting groups like silyl ethers to prevent unwanted reactions at hydroxyl sites.
Formation of Amide Bond: Coupling reactions to introduce the acetamido group.
Deprotection: Removal of protecting groups to reveal the hydroxyl functionalities.
Final Amination: Introduction of the amino group through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(4S,5R,6R,7R,8R)-5-Acetamido-9-amino-4,6,7,8-tetrahydroxy-2-oxononanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups can yield corresponding ketones or aldehydes, while reduction of the carbonyl group can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(4S,5R,6R,7R,8R)-5-Acetamido-9-amino-4,6,7,8-tetrahydroxy-2-oxononanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of (4S,5R,6R,7R,8R)-5-Acetamido-9-amino-4,6,7,8-tetrahydroxy-2-oxononanoic acid involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This can lead to changes in biochemical pathways and cellular processes, contributing to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4S,5R,6R,7R,8R)-5-Acetamido-9-amino-4,6,7,8-tetrahydroxy-2-oxononanoic acid: shares similarities with other amino sugar derivatives and polyhydroxy compounds.
Uniqueness
- The presence of multiple functional groups in this compound makes it unique compared to simpler analogs. This complexity allows for a broader range of chemical reactivity and potential applications.
Eigenschaften
Molekularformel |
C11H20N2O8 |
|---|---|
Molekulargewicht |
308.29 g/mol |
IUPAC-Name |
5-acetamido-9-amino-4,6,7,8-tetrahydroxy-2-oxononanoic acid |
InChI |
InChI=1S/C11H20N2O8/c1-4(14)13-8(5(15)2-6(16)11(20)21)10(19)9(18)7(17)3-12/h5,7-10,15,17-19H,2-3,12H2,1H3,(H,13,14)(H,20,21) |
InChI-Schlüssel |
YOUCQAACRFVTEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CN)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Pyridyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13692575.png)



![O2-tert-butyl O3-ethyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B13692606.png)

![4-Methoxybenzo[d][1,3]dioxole-2-thione](/img/structure/B13692614.png)


![4-[5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl]-2,5-dimethoxypyridine](/img/structure/B13692641.png)




